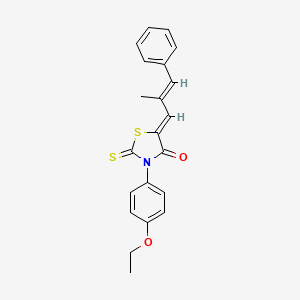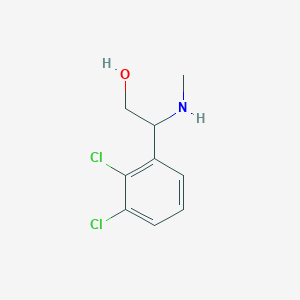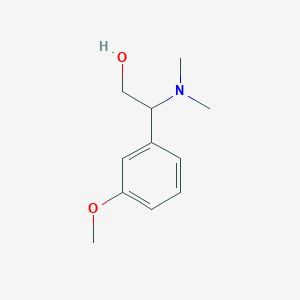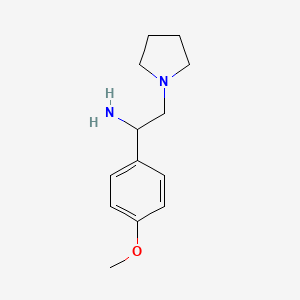
(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structural features, which include a thiazolidinone ring, an ethoxyphenyl group, and a phenylallylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazolidinone core. The final step involves the aldol condensation of the thiazolidinone with cinnamaldehyde to introduce the phenylallylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial production process.
化学反応の分析
Types of Reactions
(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being studied for their therapeutic potential. The thiazolidinone core is known for its anti-inflammatory and antidiabetic properties, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
Thiazolidin-2,4-dione: A simpler analog with similar core structure but lacking the ethoxyphenyl and phenylallylidene groups.
3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one: Lacks the phenylallylidene moiety.
5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one: Lacks the ethoxyphenyl group.
Uniqueness
(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and phenylallylidene groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C21H19NO2S2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(5Z)-3-(4-ethoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19NO2S2/c1-3-24-18-11-9-17(10-12-18)22-20(23)19(26-21(22)25)14-15(2)13-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3/b15-13+,19-14- |
InChIキー |
WMLMOMKYIRQDLM-FQHLDWHWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)




![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)

![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128250.png)
